n-(1-(2-Aminoethyl)piperidin-4-yl)pivalamide
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Overview
Description
N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide typically involves the reaction of 1-(2-aminoethyl)piperidine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of botulinum neurotoxin serotype A light chain, thereby preventing the release of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A precursor in the synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide.
1-(2-Aminoethyl)-4-piperidinol: A similar compound with a hydroxyl group instead of the amide group.
1-(3-Aminopropyl)pyrrolidine: Another piperidine derivative with a different substitution pattern
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H25N3O |
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Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |
InChI Key |
WTJPQLYNBSZGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
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